

A Comparative Analysis of the Pharmacokinetic Profiles of 8-(Methylamino)adenosine Analogs

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Compound of Interest

Compound Name: 8-(Methylamino)adenosine

Cat. No.: B12387349

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A detailed examination of the absorption, distribution, metabolism, and excretion (ADME) properties of various **8-(methylamino)adenosine** analogs reveals key structural determinants of their pharmacokinetic behavior. This guide provides a comparative summary of their performance, supported by experimental data, to inform researchers and drug development professionals in the selection and design of novel therapeutics targeting adenosine receptors.

This comparative guide synthesizes pharmacokinetic data from preclinical studies to elucidate the impact of structural modifications at the 8-position of the adenosine scaffold on the disposition of these analogs within a biological system. The primary focus is on a series of 8-alkylamino substituted analogs of N6-cyclopentyladenosine (CPA), which have been investigated for their potential as partial agonists of the A1 adenosine receptor.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of several 8-alkylamino analogs of CPA have been systematically evaluated in conscious, normotensive rats. The data, summarized in the table below, demonstrates that substitution at the 8-position significantly influences the distribution and elimination of these compounds compared to the parent compound, CPA.

Compound	Clearance (ml/min/kg)	Volume of Distribution at Steady State (Vdss) (L/kg)	Terminal Half-life (t _{1/2}) (min)
N6-cyclopentyladenosine (CPA)	-	-	7
8-Methylamino-CPA (8MCPA)	44 ± 5	0.97 ± 0.09	25 ± 2
8-Ethylamino-CPA (8ECPA)	48 ± 6	0.84 ± 0.10	28 ± 2
8-Propylamino-CPA (8PCPA)	-	-	17 - 24
8-Butylamino-CPA (8BCPA)	39 ± 2	1.05 ± 0.07	40 ± 2

Data presented as mean ± S.E.M. where available.[\[1\]](#)[\[2\]](#)

The blood concentration-time profiles for these analogs were best described by a biexponential function.[\[2\]](#)[\[3\]](#) Notably, the 8-substituted analogs exhibited a larger volume of distribution at steady state, which resulted in significantly longer terminal half-lives (ranging from 17 to 40 minutes) compared to CPA (7 minutes).[\[1\]](#)[\[2\]](#)[\[3\]](#)

In a separate line of investigation, the 8-methyl analog of MDL-73811, Genz-644131 (8-methyl-5'-[--INVALID-LINK--](#)adenosine), was found to have favorable pharmacokinetic properties, highlighting the positive impact of the 8-methyl group.[\[4\]](#) Furthermore, a phase 1 clinical trial of 8-chloro-adenosine (8-Cl-Ado) in patients with relapsed/refractory acute myeloid leukemia showed dose-dependent accumulation, with two of its metabolites reaching similar levels to the parent compound.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The pharmacokinetic parameters for the 8-alkylamino CPA analogs were determined following intravenous administration to conscious, normotensive rats. A summary of the typical

experimental workflow is provided below.

In Vivo Pharmacokinetic Study in Rats

Animal Model: Conscious, normotensive male Wistar rats, chronically instrumented for blood sampling and blood pressure monitoring.^{[1][2]}

Drug Administration: Intravenous administration of the adenosine analogs.^[3] In some studies, compounds were administered as an intravenous infusion over 15 minutes.^{[1][2]}

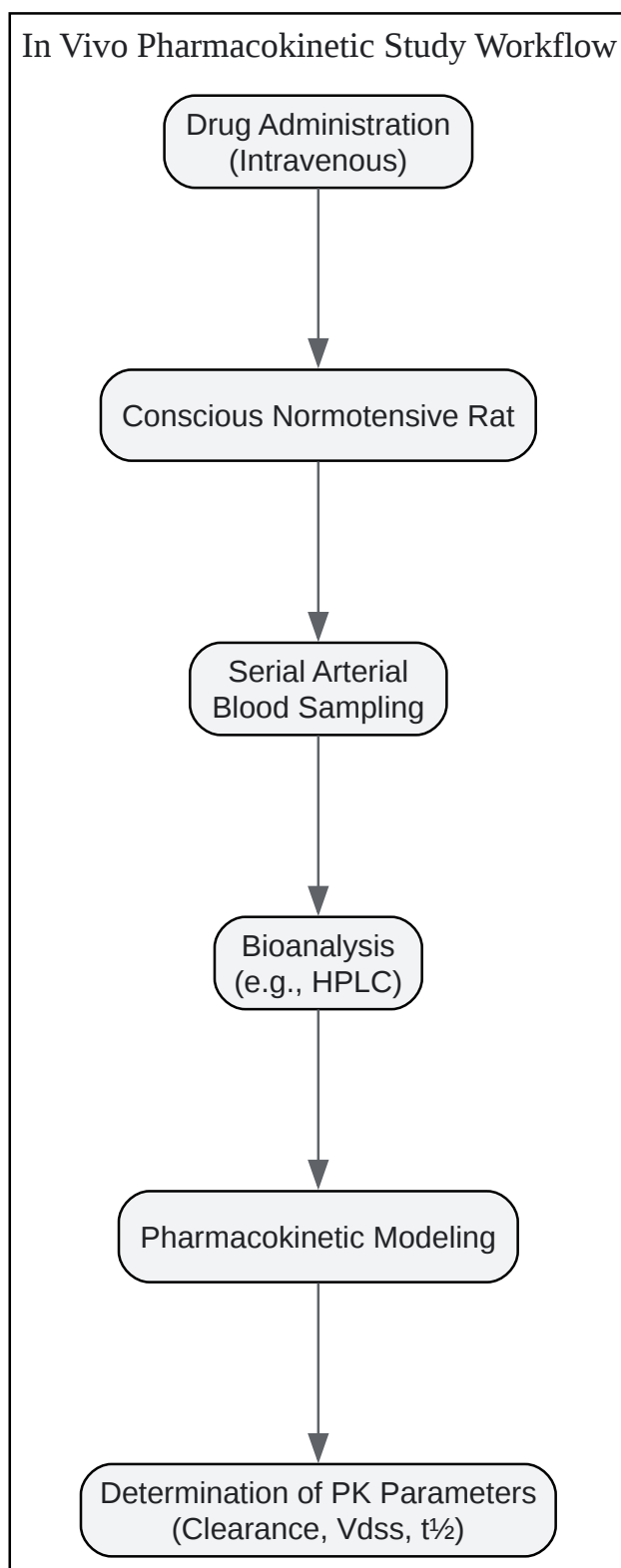
Blood Sampling: Serial arterial blood samples were drawn at various time points post-administration to determine the drug concentrations.^{[1][2][3]}

Bioanalysis: The concentration of the compounds in the blood samples was quantified using appropriate analytical methods, such as high-performance liquid chromatography (HPLC).

Pharmacokinetic Analysis: The resulting blood concentration-time data was analyzed using an integrated pharmacokinetic-pharmacodynamic model.^[3] The data was typically fitted to a biexponential function to determine key pharmacokinetic parameters including clearance, volume of distribution, and elimination half-life.^{[1][2][3]}

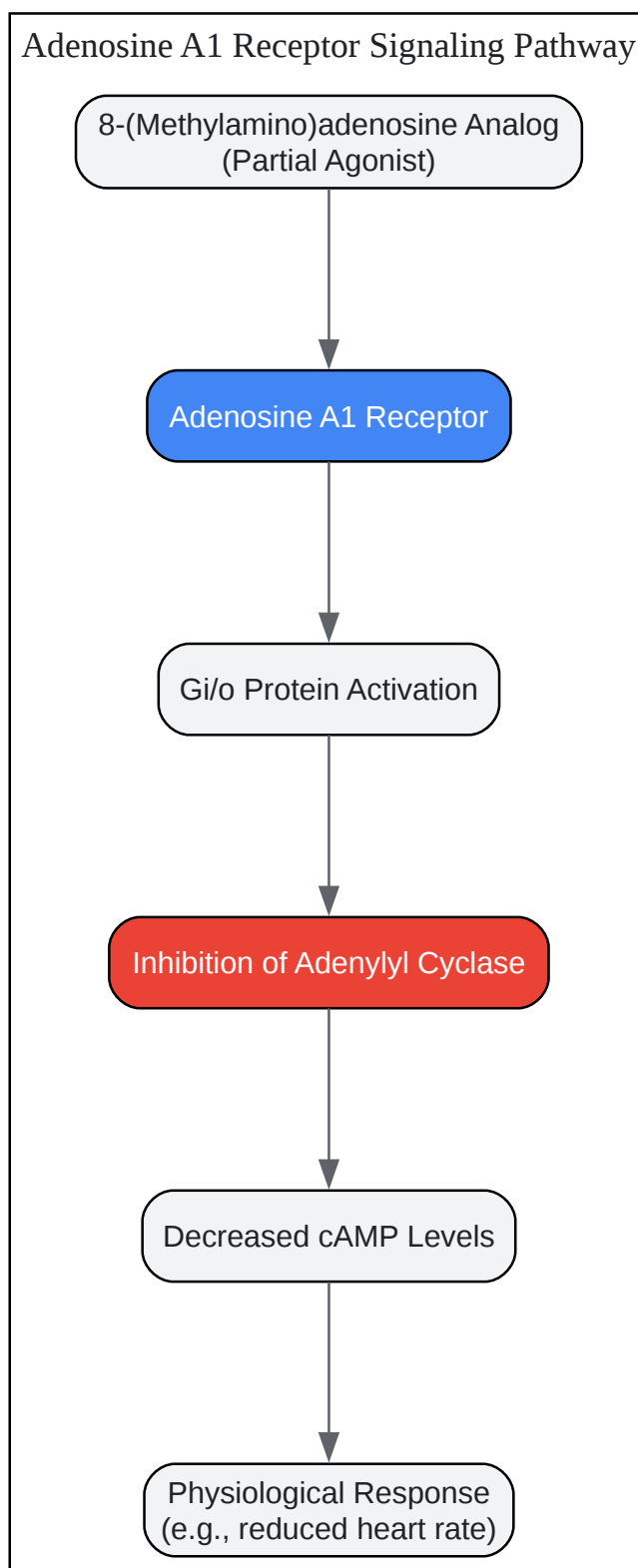
Visualizing Experimental Design and Biological Context

To provide a clearer understanding of the experimental process and the biological system in which these analogs operate, the following diagrams have been generated.



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Caption: Workflow of the in vivo pharmacokinetic study.



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Caption: Simplified A1 adenosine receptor signaling.

The presented data and methodologies offer a valuable resource for the rational design of **8-(methylamino)adenosine** analogs with optimized pharmacokinetic profiles for various therapeutic applications. The observed trends suggest that modifications at the 8-position can be strategically employed to fine-tune the half-life and distribution of these compounds, thereby enhancing their potential clinical utility.

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